Methyl 4-(2-bromo-2-fluoroethenyl)benzoate
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Overview
Description
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a bromo and fluoro group on the ethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 4-(2-bromo-2-fluoroethenyl)benzoic acid or other oxidized derivatives.
Reduction: Formation of 4-(2-bromo-2-fluoroethenyl)benzyl alcohol.
Scientific Research Applications
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-2-fluoroethenyl)benzoate involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in electrophilic and nucleophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 2-fluorobenzoate
Uniqueness
Methyl 4-(2-bromo-2-fluoroethenyl)benzoate is unique due to the presence of both bromo and fluoro substituents on the ethenyl side chain, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these substituents can influence the compound’s electronic properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
808132-85-6 |
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Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
methyl 4-(2-bromo-2-fluoroethenyl)benzoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3 |
InChI Key |
ZOMWKAMVNDQHDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(F)Br |
Origin of Product |
United States |
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